molecular formula C16H17BrN2O2S B13368169 N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B13368169
M. Wt: 381.3 g/mol
InChI Key: XQJSOXKVLDAVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a methylthio group, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzyme active sites, potentially inhibiting or modulating their activity. The methylthio group may contribute to the compound’s ability to undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Bromophenoxy)ethyl)-N,N-diethylamine: Similar structure but with diethylamine instead of nicotinamide.

    N-(2-(4-Bromophenoxy)ethyl)-N-methylamine: Lacks the methylthio group and nicotinamide moiety.

    2-(4-Bromophenoxy)ethyl N-(3-(methylthio)phenyl)carbamate: Contains a carbamate group instead of nicotinamide.

Uniqueness

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide is unique due to its combination of bromophenoxy, methylthio, and nicotinamide groups. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H17BrN2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H17BrN2O2S/c1-19(10-11-21-13-7-5-12(17)6-8-13)16(20)14-4-3-9-18-15(14)22-2/h3-9H,10-11H2,1-2H3

InChI Key

XQJSOXKVLDAVFP-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)Br)C(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.